molecular formula C27H21FN2O6 B2962935 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866345-21-3

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2962935
CAS No.: 866345-21-3
M. Wt: 488.471
InChI Key: SNROFLXXFIYXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetically produced small molecule designed for pharmaceutical and biochemical research applications. This compound features a complex molecular architecture that incorporates a 4-oxo-1,4-dihydroquinoline core, a scaffold frequently investigated for its diverse biological activities . The presence of the 1,3-benzodioxole group is a key structural motif found in various pharmacologically active compounds, suggesting potential for interaction with specific enzymatic pathways . Researchers may utilize this chemical as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a reference standard in analytical studies . Its primary value lies in its use as a building block in medicinal chemistry for the development and optimization of novel therapeutic agents. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O6/c1-2-34-19-7-3-16(4-8-19)26(32)21-13-30(22-9-5-17(28)11-20(22)27(21)33)14-25(31)29-18-6-10-23-24(12-18)36-15-35-23/h3-13H,2,14-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNROFLXXFIYXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the quinoline moiety through a series of condensation and cyclization reactions. The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline and benzodioxole derivatives, which can have different pharmacological properties.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The target compound shares structural motifs with other heterocyclic acetamide derivatives. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound 1,4-dihydroquinolin-4-one 3-(4-ethoxybenzoyl), 6-fluoro, N-(1,3-benzodioxol-5-yl)acetamide Not provided Ethoxybenzoyl may enhance lipophilicity
">N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Indole 4-chlorobenzoyl, tert-butyl, pyridinyl-phenylmethyl Not provided Chlorobenzoyl and pyridine groups may influence binding affinity
">N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide Quinazolin-2-one 6-chloro, 4-(2-fluorophenyl) 451.8 g/mol Quinazolinone core; fluorophenyl enhances π-π interactions

Structural Insights :

  • The 1,4-dihydroquinolin-4-one core in the target compound differs from the quinazolin-2-one in , which may alter hydrogen-bonding capabilities due to the position of the carbonyl group.
  • electron-donating effects) .
  • The 1,3-benzodioxole moiety is common to both the target compound and , suggesting shared metabolic stability challenges due to the methylenedioxy group’s susceptibility to oxidative degradation.
Physicochemical and Pharmacokinetic Properties

No experimental data on solubility, logP, or metabolic stability are provided in the evidence. However, inferences can be made:

  • The fluoro substituent in the target compound may improve membrane permeability compared to the chloro analog in , as fluorine’s smaller size and electronegativity often reduce steric hindrance and enhance bioavailability.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and a quinoline derivative. Its molecular formula is C22H22F1N3O4C_{22}H_{22}F_{1}N_{3}O_{4}. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of similar quinoline derivatives utilized the MTT assay to assess cell viability. The results showed that certain modifications to the structure enhanced cytotoxic effects against cancer cells. For example, compounds with electron-withdrawing groups exhibited increased potency against MCF-7 cells compared to their electron-donating counterparts .

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-710
Compound CHepG212

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary tests against bacterial strains such as Escherichia coli and Staphylococcus aureus revealed moderate activity. The structure–activity relationship (SAR) studies suggested that specific substitutions on the benzodioxole moiety could enhance antimicrobial efficacy.

Table: Antimicrobial Activity

CompoundMIC (µg/mL)Bacterial Strain
Compound A50E. coli
Compound B30S. aureus
Compound C20Pseudomonas aeruginosa

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.